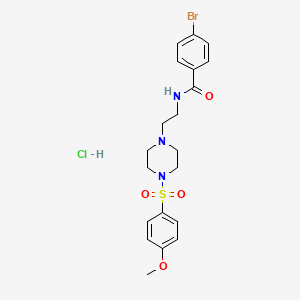
4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H25BrClN3O4S and its molecular weight is 518.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Computational Analysis
Researchers have conducted crystal structure studies and Hirshfeld surface analysis on piperazine derivatives similar to the compound . These studies provide insights into the molecular interactions and crystal packing of such compounds, which are crucial for understanding their physical properties and reactivity. Computational density functional theory (DFT) calculations offer additional perspectives on the electrophilic and nucleophilic sites within the molecules, aiding in the prediction of their chemical behavior (Kumara et al., 2017).
Pharmacological Properties
Benzamide derivatives, including those structurally related to the compound, have been synthesized and evaluated for their pharmacological properties. Such compounds have shown potential as selective serotonin receptor agonists, which could have implications for gastrointestinal motility and psychiatric disorders. The exploration of their receptor affinity and in vivo effects highlights the potential of these compounds in drug development (Sonda et al., 2004).
Antimicrobial Activities
Novel triazole derivatives synthesized from piperazine compounds have demonstrated antimicrobial activities. These findings suggest a potential application in developing new antimicrobial agents, which is particularly relevant in the context of rising antibiotic resistance. The bioactivity of these compounds against various microorganisms underscores the importance of structural modifications in enhancing antimicrobial efficacy (Bektaş et al., 2007).
Molecular Design for HIV-1 Inhibition
Piperazine derivatives have been explored for their ability to inhibit HIV-1 reverse transcriptase, an essential enzyme for the HIV virus replication. The design and synthesis of bis(heteroaryl)piperazines (BHAPs) that exhibit potent non-nucleoside inhibitor activity showcase the potential of these compounds in antiretroviral therapy. The optimization of such molecules for increased potency and specificity could lead to new treatments for HIV-1 (Romero et al., 1994).
Enzymatic Metabolism and Drug Development
The oxidative metabolism of novel antidepressants related to piperazine compounds has been studied to understand their biotransformation in humans. Identifying the cytochrome P450 enzymes involved in their metabolism can inform the development of drugs with favorable pharmacokinetic profiles, critical for effective therapeutic applications (Hvenegaard et al., 2012).
特性
IUPAC Name |
4-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNOAAUGZCHKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
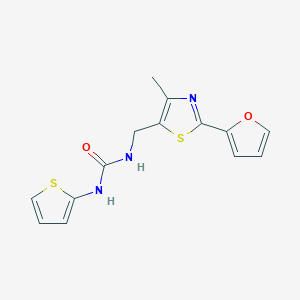
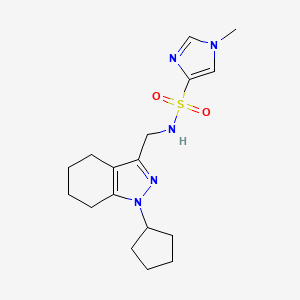

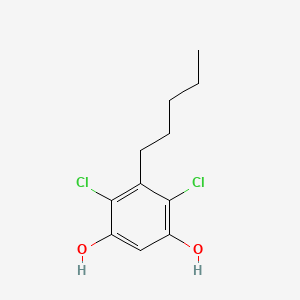
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2645802.png)

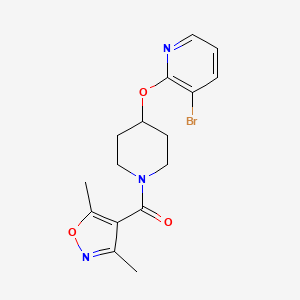
![2-(3-(Diethylamino)propyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2645807.png)
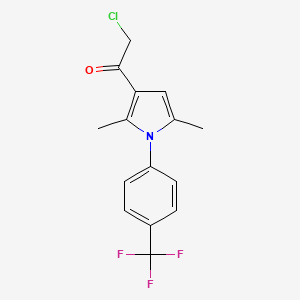
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2645813.png)
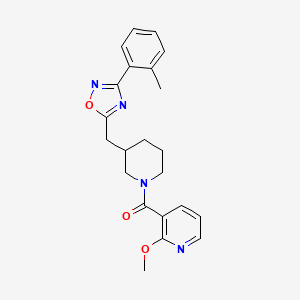


![2,4,7-Trimethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645818.png)
